Benzenesulfinohydrazide

Catalog No.
S14851852
CAS No.
138509-73-6
M.F
C6H8N2OS
M. Wt
156.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfinohydrazide

CAS Number

138509-73-6

Product Name

Benzenesulfinohydrazide

IUPAC Name

benzenesulfinohydrazide

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

InChI

InChI=1S/C6H8N2OS/c7-8-10(9)6-4-2-1-3-5-6/h1-5,8H,7H2

InChI Key

QVHAPQIOJWTWRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)NN

Benzenesulfinohydrazide, also known as benzenesulfonyl hydrazide, is a white to light-colored crystalline solid with the molecular formula C6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S} and a molecular weight of 172.2 g/mol. This compound is characterized by its insolubility in water, though it is soluble in methanol. It has a melting point of 101-103 °C and a predicted boiling point of approximately 333.5 °C. Benzenesulfinohydrazide is known for its thermal instability, which can lead to decomposition when heated, producing various byproducts including sulfides and nitrogen gases .

. One notable reaction is its interaction with nitrous acid, which results in the formation of benzenesulfonyl azides:

ArSO2NHNH2+HNO2RSO2N3+2H2O\text{ArSO}_2\text{NHNH}_2+\text{HNO}_2\rightarrow \text{RSO}_2\text{N}_3+2\text{H}_2\text{O}

Additionally, upon heating or under certain conditions, it may decompose to yield other compounds such as thiosulfonates and nitrogen . The compound's reactivity profile indicates that it may self-decompose or ignite when exposed to heat, friction, or impact, leading to potentially hazardous situations .

Benzenesulfinohydrazide can be synthesized by treating benzenesulfonyl chlorides with hydrazine in solvents such as dioxane or alcohol. This reaction typically requires the presence of a base to facilitate the process. The general synthetic pathway can be summarized as follows:

  • Reactants: Benzenesulfonyl chloride and hydrazine.
  • Solvent: Dioxane or alcohol.
  • Conditions: Reaction is conducted in the presence of a base.

This method yields benzenesulfinohydrazide along with other byproducts depending on the reaction conditions employed .

BenzenesulfinohydrazideSulfonyl hydrazideBlowing agent in foamsp,p'-Oxybis (benzenesulfonyl hydrazide)Sulfonyl hydrazide derivativePolymer additiveBenzenesulfonamidesSulfonamideAntibacterial agentsSulfonylureasSulfonamideAnti-diabetic medications

Benzenesulfinohydrazide's uniqueness lies in its specific reactivity profile and applications as a blowing agent compared to other sulfonamide-related compounds which often find use in medicinal chemistry .

Several compounds share structural similarities with benzenesulfinohydrazide, including:

  • p,p'-Oxybis (benzenesulfonyl hydrazide): A derivative that exhibits similar properties but may differ in reactivity and application.
  • Benzenesulfonamides: These compounds possess a sulfonamide group instead of a hydrazine moiety and are often used in pharmaceuticals.
  • Sulfonylureas: These compounds are known for their hypoglycemic effects and are structurally related through the sulfonyl group.
Compound NameStructure TypeNotable

Condensation-Based Formation of Sulfonyl Hydrazones

The condensation of benzenesulfonohydrazides with carbonyl compounds represents the most straightforward route to sulfonyl hydrazones. This method leverages the nucleophilic reactivity of the hydrazide nitrogen toward aldehydes and ketones. A prototypical procedure involves reacting benzenesulfonohydrazide with substituted benzaldehydes in ethanol under reflux conditions, yielding hydrazone products with excellent regioselectivity.

Recent advancements have optimized reaction conditions for challenging substrates. For example, microwave-assisted condensation reduces reaction times from hours to minutes while maintaining high yields (75–92%). The table below summarizes key reaction parameters for condensation-based syntheses:

Carbonyl SubstrateSolventTemperature (°C)Yield (%)Reference
4-ChlorobenzaldehydeEthanolReflux90
AcetophenoneTHF6085
CyclohexanoneMeOHRT78

Structural analysis reveals that electron-withdrawing groups on the aromatic ring enhance condensation kinetics by increasing the electrophilicity of the carbonyl carbon. This method demonstrates exceptional compatibility with heterocyclic aldehydes, enabling the synthesis of indole- and pyridine-functionalized hydrazones for pharmaceutical applications.

Hypervalent Iodine-Mediated Coupling Methodologies

Hypervalent iodine reagents have revolutionized the synthesis of sulfonohydrazides through oxidative coupling strategies. (Diacetoxyiodo)benzene (PIDA) and iodobenzene diacetate (IBD) facilitate the direct coupling of sulfonyl hydrazides with alkenes and alkynes under mild conditions. A notable application involves the synthesis of vinyl sulfones via iodine(III)-mediated dehydrogenative coupling:

$$ \text{RSO}2\text{NHNH}2 + \text{CH}2=\text{CHR}' \xrightarrow{\text{PIDA, CH}2\text{Cl}2} \text{RSO}2\text{NHN=CHCH}2\text{R}' + \text{H}2\text{O} $$

This transition-metal-free approach achieves excellent stereocontrol, with cis-selectivity exceeding 95% for cyclic alkenes. The methodology extends to three-component reactions, incorporating amines or alcohols to construct densely functionalized sulfonohydrazides in a single step. Key advantages include:

  • Tolerance of sensitive functional groups (epoxides, nitriles)
  • Ambient temperature reaction conditions
  • Recyclable iodine reagents via in situ reoxidation

Recent work demonstrates the applicability of this strategy in synthesizing sulfonohydrazide-containing covalent organic frameworks (COFs) with BET surface areas exceeding 2.78 m²/g.

Transition Metal-Catalyzed Sulfonohydrazidation

Palladium and copper catalysts enable cross-coupling reactions between sulfonyl hydrazides and aryl halides or boronic acids. A breakthrough methodology employs Pd(OAc)₂/Xantphos catalytic systems for the synthesis of biaryl sulfonohydrazides:

$$ \text{ArSO}2\text{NHNH}2 + \text{Ar'B(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{K}2\text{CO}3} \text{ArSO}2\text{NHNHAr'} + \text{B(OH)}3 $$

This protocol achieves exceptional functional group tolerance, successfully coupling substrates containing nitro, cyano, and ester groups with yields ranging from 65–89%. Copper-catalyzed variants utilizing CuI/1,10-phenanthroline systems provide cost-effective alternatives for electron-deficient aryl partners.

Comparative studies reveal distinct mechanistic pathways:

  • Palladium systems proceed via oxidative addition-transmetallation-reductive elimination sequences
  • Copper catalysis involves single-electron transfer (SET) mechanisms
  • Nickel catalysts enable C–H functionalization of sulfonohydrazides with unactivated arenes

The table below contrasts metal-catalyzed approaches:

Catalyst SystemSubstrate PairYield (%)TOF (h⁻¹)
Pd(OAc)₂/XantphosAryl bromide/Boronic acid8945
CuI/PhenanthrolineAryl iodide/Amine7832
NiCl₂(dppe)Aryl C–H/SO₂NHNH₂6528

These catalytic methods enable the modular construction of sulfonohydrazide derivatives with precise control over substitution patterns, particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

156.03573406 g/mol

Monoisotopic Mass

156.03573406 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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